
2-(2-Chlorophenyl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
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Overview
Description
2-(2-Chlorophenyl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the oxazole ring.
Attachment of the piperazine moiety: This can be done through a nucleophilic substitution reaction where the piperazine ring is attached to the oxazole core.
Addition of the methoxybenzoyl group: This step may involve an acylation reaction where the methoxybenzoyl group is added to the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium methoxide, ammonia.
Major Products
Oxidation products: Corresponding aldehydes or acids.
Reduction products: Amines or other reduced forms.
Substitution products: Compounds with different substituents replacing the chlorine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.
Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit a specific enzyme, leading to a decrease in the production of a particular metabolite.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)oxazole derivatives: Compounds with similar structures but different substituents on the oxazole ring.
Piperazine derivatives: Compounds with the piperazine ring but different substituents.
Methoxybenzoyl derivatives: Compounds with the methoxybenzoyl group but different core structures.
Uniqueness
2-(2-Chlorophenyl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is unique due to the combination of its structural features, which may confer specific biological activities and chemical reactivity not observed in other similar compounds.
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-29-16-6-4-5-15(13-16)21(28)26-9-11-27(12-10-26)22-19(14-24)25-20(30-22)17-7-2-3-8-18(17)23/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMNQDSKNVVXDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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